19-(3-Iodopropyl)heptatriacontane
Description
Overview of Long-Chain Alkanes and Functionalized Hydrocarbons in Chemical Research
Alkanes, the simplest family of hydrocarbons, consist solely of carbon and hydrogen atoms connected by single bonds. wou.edu Their chemical reactivity is generally low due to the strength and non-polar nature of their C-C and C-H bonds, making them relatively inert under many laboratory conditions. libretexts.orglumenlearning.com Long-chain alkanes, typically those with more than 16 carbon atoms, are waxy solids at room temperature and are primary constituents of lubricating oils and paraffin waxes. wikipedia.org While pure alkanes often serve as non-polar solvents, their limited reactivity makes them uninteresting for many synthetic applications. wou.edulumenlearning.com
The introduction of a functional group—a specific atom or group of atoms—into an alkane backbone transforms it into a functionalized hydrocarbon. proventainternational.comjove.comstudy.com This modification dramatically alters the molecule's chemical properties, imparting reactivity and enabling it to participate in a wide range of chemical reactions. proventainternational.comkhanacademy.org For instance, converting a C-H bond to a carbon-halogen bond, as seen in 19-(3-Iodopropyl)heptatriacontane, introduces a reactive site into an otherwise unreactive hydrocarbon chain, opening a gateway to further chemical transformations. libretexts.org
Significance of Organoiodine Compounds in Organic Synthesis and Materials Science
Organoiodine compounds are organic molecules containing one or more carbon-iodine (C-I) bonds. A key feature of these compounds is the relative weakness of the C-I bond compared to other carbon-halogen bonds; its bond dissociation energy is significantly lower than that of C-Br, C-Cl, and C-F bonds. wikipedia.org This characteristic makes the iodide ion an excellent leaving group in nucleophilic substitution reactions, rendering organoiodine compounds highly valuable as intermediates in organic synthesis. wikipedia.org
In the realm of synthesis, organoiodine compounds are pivotal in forming new carbon-carbon and carbon-heteroatom bonds. They are frequently used in palladium-catalyzed cross-coupling reactions, where they can serve as powerful arylating agents. frontiersin.orgresearchgate.netmdpi.com Hypervalent iodine reagents, in particular, are recognized as non-toxic and environmentally benign oxidants suitable for a variety of transformations. nih.govnih.gov
In materials science, iodine and its organic derivatives serve diverse roles. They act as catalysts in the production of synthetic polymers like polybutadiene rubber and are used as heat-stabilizing agents in the manufacturing of nylon. worldiodineassociation.com The development of iodine-functionalized polymers allows for the creation of materials with specific properties, such as recyclable catalysts for chemical reactions. rsc.org Furthermore, the high atomic weight of iodine makes polyiodoorganic compounds effective X-ray contrast agents in medical imaging applications. wikipedia.org
Rationale for Investigating this compound
While specific research literature on this compound is not extensive, its molecular structure provides a clear rationale for its synthesis and potential utility. The compound features a C37 (heptatriacontane) backbone, which is a very long, non-polar, and lipophilic chain. Appended to this chain is a 3-iodopropyl group, which introduces a primary alkyl iodide functionality.
This unique combination of a large hydrophobic domain and a reactive terminal group makes this compound a valuable synthetic intermediate. It can be used as a building block for constructing complex, high-molecular-weight molecules with amphiphilic properties. The long alkyl chain can be used to impart specific physical properties to a target molecule, such as facilitating self-assembly into monolayers or enhancing solubility in non-polar media. The iodopropyl group serves as a chemical handle, allowing this large lipid tail to be covalently attached to other molecules, surfaces, or polymer backbones through various coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1413918-74-7 |
| Molecular Formula | C40H81I |
| Molecular Weight | 688.99 g/mol |
Historical Development of Related Synthetic Methodologies Relevant to this compound
The construction of a large, unsymmetrical alkane like this compound relies on foundational carbon-carbon bond-forming reactions developed over the last two centuries.
Wurtz Reaction: Discovered by Charles Adolphe Wurtz in 1855, this was one of the earliest methods for coupling two alkyl halides using sodium metal to form a longer alkane. geeksforgeeks.org However, the Wurtz reaction is often limited by low yields and significant side reactions, such as the formation of alkenes. byjus.comunacademy.com It is particularly inefficient for coupling two different alkyl halides, as it produces a difficult-to-separate mixture of products, making it unsuitable for the precise synthesis of unsymmetrical alkanes. byjus.comwikipedia.org
Grignard Reagents: Developed by Victor Grignard in the early 1900s, organomagnesium halides (Grignard reagents) are among the most important reagents in organic synthesis. youtube.com They are excellent nucleophiles that react with electrophiles like aldehydes and ketones to form new C-C bonds and alcohols. masterorganicchemistry.comyoutube.com While fundamental to organic chemistry, their direct use for coupling long alkyl chains requires a multi-step approach and is not as direct as other methods.
Corey-House Synthesis: Developed in the mid-20th century, the Corey-House reaction provides a highly efficient and versatile method for synthesizing alkanes by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent). scienceinfo.com This reaction is superior to the Wurtz reaction for preparing unsymmetrical alkanes (R-R') because it forms the desired cross-coupled product with high selectivity and yield. vedantu.comunacademy.com It tolerates a wide range of functional groups and is effective for joining primary, secondary, and tertiary alkyl groups, making it a powerful tool for the synthesis of complex organic molecules like the precursors to this compound. wikipedia.orgcollegedunia.com
Table 2: Comparison of Key Alkane Synthetic Methodologies
| Reaction | Key Reagents | Typical Transformation | Advantages | Limitations |
|---|---|---|---|---|
| Wurtz Reaction | 2 R-X + 2 Na | R-R + 2 NaX | Simple concept; useful for symmetrical alkanes and ring closures. geeksforgeeks.orgiitk.ac.in | Low yield for unsymmetrical alkanes; side reactions; fails with tertiary halides. byjus.comunacademy.com |
| Grignard Reaction | R-MgX + R'₂C=O | R-C(R')₂-OH | Highly versatile for C-C bond formation; creates alcohols. masterorganicchemistry.com | Not a direct coupling of two alkyl halides; sensitive to acidic protons. masterorganicchemistry.com |
| Corey-House Synthesis | R'₂CuLi + R-X | R-R' + R'-Cu + LiX | Excellent for unsymmetrical alkanes; high yields; good functional group tolerance. scienceinfo.comvedantu.com | Hindered alkyl halides can be poor substrates. wikipedia.org |
Contemporary Research Challenges in High-Molecular-Weight Functionalized Alkanes
The synthesis and purification of high-molecular-weight functionalized alkanes present several significant challenges for chemists.
One of the primary obstacles is the low solubility of long-chain intermediates. As the carbon chain length increases, especially beyond 40 carbons, the molecules become highly non-polar and waxy, leading to poor solubility in common organic solvents. nih.gov This can severely hamper reaction rates and make purification by standard methods like column chromatography exceedingly difficult.
Purification and analysis also pose considerable hurdles. The high boiling points and low volatility of these large molecules make separation by distillation impractical. Furthermore, separating the desired product from structurally similar starting materials or byproducts requires specialized techniques. High-temperature gas chromatography (HTGC) has been identified as an important tool for assessing the purity of such compounds. nih.gov
Controlling regioselectivity —the ability to place a functional group at a specific position on a long alkane chain—is another major challenge. The chemical similarity of C-H bonds along the chain makes selective functionalization difficult without the presence of a directing group. nih.gov While biological systems can produce long-chain alkanes, these biosynthetic pathways often suffer from low product titers, making large-scale production challenging and expensive. biofueljournal.combiofueljournal.com
Structure
2D Structure
Properties
IUPAC Name |
19-(3-iodopropyl)heptatriacontane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H81I/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39-41)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGFNSKJQKQUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H81I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 19 3 Iodopropyl Heptatriacontane
Retrosynthetic Analysis of 19-(3-Iodopropyl)heptatriacontane
The initial step in designing a synthesis for this compound involves a retrosynthetic analysis to deconstruct the target molecule into simpler, more readily available starting materials. youtube.com The primary disconnections are identified at the carbon-carbon bonds of the heptatriacontane (B1583076) backbone and the carbon-iodine bond of the functional group.
A logical retrosynthetic approach would first disconnect the C-I bond, leading to a precursor alcohol, 19-(3-hydroxypropyl)heptatriacontane. This alcohol can be envisioned as arising from the coupling of two major fragments, a strategy that simplifies the assembly of the long C37 chain. A key disconnection point is the C18-C19 or C19-C20 bond. For a convergent synthesis, a disconnection at bonds adjacent to the functionalized carbon (C19) is often the most efficient.
This leads to two primary synthetic routes:
Route A: Disconnection at C18-C19 and C19-C20, suggesting a three-component coupling strategy.
Route B: A more practical disconnection involves breaking the chain into two large fragments, for instance, an 18-carbon fragment and a 19-carbon fragment, where one contains the propyl moiety.
Focusing on a convergent two-fragment approach, the molecule can be retrosynthetically cleaved into a C18 alkyl halide and a C19 functionalized fragment bearing the 3-iodopropyl group precursor. For instance, a Grignard reaction approach would involve an 18-carbon Grignard reagent and a 19-carbon fragment containing a protected alcohol and a leaving group for the coupling.
Convergent and Linear Synthetic Approaches for this compound Precursors
The synthesis of the heptatriacontane backbone can be approached through either a linear or a convergent strategy. chemistnotes.comyoutube.com
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step assembly of the target molecule from a single starting material. chemistnotes.comyoutube.com | Conceptually straightforward. | Low overall yield for long syntheses, time-consuming. chemistnotes.comyoutube.com |
| Convergent Synthesis | Independent synthesis of key fragments followed by their coupling. chemistnotes.comyoutube.com | Higher overall yield, more efficient, easier purification. chemistnotes.com | Requires more complex planning of individual fragment syntheses. |
Development of Novel Carbon-Carbon Coupling Reactions for Heptatriacontane Backbone Construction
The construction of the C37 backbone relies on efficient carbon-carbon bond-forming reactions. Several modern coupling reactions are suitable for this purpose. researchgate.netorganic-chemistry.org
Grignard Reactions: A classic and reliable method involves the reaction of a Grignard reagent (R-MgX) with an alkyl halide. libretexts.orgyoutube.com For a convergent synthesis of the heptatriacontane backbone, one could envision the coupling of an 18-carbon Grignard reagent with a 19-carbon alkyl halide. The formation of Grignard reagents from long-chain alkyl halides is well-established. libretexts.orgmsu.edu
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide is known for its high functional group tolerance and stereospecificity, making it a powerful tool for constructing complex molecules. chemistry.coachyoutube.com A possible strategy would involve the coupling of an 18-carbon alkylborane with a 19-carbon vinyl or aryl halide, followed by reduction of the resulting alkene or arene.
Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide under palladium catalysis. chemistry.coachyoutube.com This could be employed to form a C-C bond within the chain, which would then require a subsequent reduction step to yield the saturated alkane backbone.
Organocuprate (Gilman) Reagents: Lithium dialkylcuprates are excellent nucleophiles for coupling with alkyl halides. youtube.com A Gilman reagent derived from an 18-carbon fragment could react with a 19-carbon alkyl halide to form the heptatriacontane skeleton.
| Coupling Reaction | Reactants | Catalyst/Reagent | Key Features |
| Grignard Reaction | Alkyl Grignard Reagent + Alkyl Halide | Magnesium | Forms C(sp3)-C(sp3) bonds effectively. libretexts.orgyoutube.com |
| Suzuki Coupling | Organoborane + Organohalide | Palladium Catalyst, Base | High functional group tolerance, stereospecific. chemistry.coachyoutube.com |
| Heck Reaction | Alkene + Aryl/Vinyl Halide | Palladium Catalyst, Base | Forms C=C bonds, requires subsequent reduction. chemistry.coachyoutube.com |
| Organocuprate Coupling | Lithium Dialkylcuprate + Alkyl Halide | Copper(I) salts | Effective for coupling with primary and secondary alkyl halides. youtube.com |
Regioselective Functionalization Techniques for the Introduction of the Iodopropyl Moiety at the C-19 Position
The introduction of the 3-iodopropyl group specifically at the C-19 position of a 37-carbon chain is a significant challenge that requires precise control over regioselectivity. Direct halogenation of the long-chain alkane would lead to a mixture of products. youtube.com Therefore, a more controlled, multi-step approach is necessary.
Strategies for Selective Iodination
Direct iodination of the pre-formed heptatriacontane is not a viable strategy due to the lack of regioselectivity on a long aliphatic chain. nih.gov A more plausible route involves the conversion of a precursor functional group, such as a hydroxyl group, into the iodide. A common method for this transformation is the Appel reaction (using triphenylphosphine (B44618) and iodine) or by converting the alcohol to a tosylate followed by nucleophilic substitution with iodide.
Precursor Synthesis for Iodopropyl Introduction
The key to regioselective functionalization lies in the synthesis of a precursor that already contains a functional group at the desired C-19 position. A robust strategy would involve a Grignard reaction between two fragments, where one fragment carries a protected functional group that can be later converted to the iodopropyl group.
A proposed synthetic route is as follows:
Fragment A Synthesis: Preparation of an 18-carbon Grignard reagent, such as octadecylmagnesium bromide, from 1-bromooctadecane.
Fragment B Synthesis: Synthesis of a 19-carbon fragment containing a protected hydroxyl group and a leaving group. For example, starting from a diol like 1,3-propanediol, one hydroxyl group can be protected (e.g., as a silyl (B83357) ether), and the other can be part of a longer chain that is then halogenated. A more direct approach for Fragment B would be the synthesis of 1-bromo-19-(3-(tert-butyldimethylsilyloxy)propyl)nonadecane. However, a more practical precursor would be an epoxide.
Coupling: Reaction of the Grignard reagent (Fragment A) with an appropriate electrophile like a protected 3-(19-oxononadecyl)propyl iodide precursor. A more elegant approach involves the reaction of octadecylmagnesium bromide with 1-(oxiran-2-ylmethyl)nonadecane. This would place a hydroxyl group at the C-20 position. A more tailored approach is needed for C-19 functionalization.
A more refined strategy for C-19 functionalization would be:
Preparation of 1-nonadecanol (B74867).
Oxidation of 1-nonadecanol to nonadecanal (B95530).
Reaction of nonadecanal with a Grignard reagent derived from a protected 3-bromopropanol (e.g., 3-(tert-butyldimethylsilyloxy)propylmagnesium bromide). This would install the protected hydroxylpropyl group at the C-19 position, yielding 19-(3-(tert-butyldimethylsilyloxy)propyl)nonadecan-19-ol.
The newly formed hydroxyl at C-19 would then need to be coupled with the remaining C18 fragment. This suggests a disconnection where the C19 is the central carbon.
A more plausible convergent synthesis would involve:
Fragment A: 1-octadecanol.
Fragment B: 1-nonadecanol.
These would be coupled via a ketone formation at C-19, followed by the introduction of the propyl group.
Let's refine the retrosynthesis for a more practical approach: The target molecule can be seen as two alkyl chains attached to a central carbon bearing the iodopropyl group. This central carbon is C-19. A disconnection at the C18-C19 and C19-C20 bonds points towards a central carbonyl precursor, heptatriacontan-19-one.
Revised Precursor Synthesis:
Synthesis of Heptatriacontan-19-one: This ketone can be synthesized by the reaction of octadecylmagnesium bromide with nonadecanoyl chloride.
Introduction of the Propyl Moiety: The ketone can then be reacted with a 3-functionalized propyl nucleophile. For instance, reaction with allylmagnesium bromide followed by hydroboration-oxidation would yield 19-(3-hydroxypropyl)heptatriacontan-19-ol. Reduction of the tertiary alcohol and subsequent conversion of the primary alcohol to the iodide would be complex.
A more direct approach to the precursor alcohol:
Grignard reaction: React octadecylmagnesium bromide with nonadecanal to form heptatriacontan-19-ol.
This places a hydroxyl group at C-19. Attaching a propyl group to this is not straightforward.
Let's reconsider the initial retrosynthesis with a central functionalized fragment. The most logical precursor is 19-(3-hydroxypropyl)heptatriacontane . This can be synthesized by coupling two C18 fragments to a central 3-carbon unit bearing the protected hydroxyl group. For example, reacting 1,3-dibromopropane (B121459) with two equivalents of a C18 Grignard reagent is unlikely to be selective.
A more controlled synthesis would involve:
Start with a 3-carbon building block like acrolein.
React acrolein with octadecylmagnesium bromide to form 1-henicosen-4-ol.
Protection of the alcohol, followed by hydroboration of the double bond to introduce a primary alcohol.
This primary alcohol can then be converted to a leaving group and coupled with another C16 fragment. This becomes overly complex.
Let's return to the most plausible convergent route: the coupling of two large fragments.
Fragment 1: An 18-carbon nucleophile (e.g., octadecylmagnesium bromide).
Fragment 2: A 19-carbon electrophile containing the latent iodopropyl group. A suitable electrophile would be 1-bromo-19-(3-(tetrahydropyran-2-yloxy)propyl)nonadecane. The synthesis of this fragment itself is a multi-step process.
A more direct precursor to functionalize would be a long-chain ketone. Synthesis via Heptatriacontan-19-one:
Preparation of nonadecanoic acid.
Conversion to nonadecanoyl chloride.
Reaction with dioctadecylcuprate to form heptatriacontan-19-one.
Wittig reaction of the ketone with (3-iodopropyl)triphenylphosphonium iodide might be challenging due to the basicity of the ylide potentially causing elimination. A Horner-Wadsworth-Emmons approach followed by reduction and iodination is more likely.
Given the challenges, the most promising route remains the coupling of two large, pre-functionalized fragments.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product.
For Grignard Reactions:
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is essential to stabilize the Grignard reagent. libretexts.org
Temperature: The formation of the Grignard reagent is typically initiated at room temperature and may require gentle heating. The subsequent coupling reaction is often carried out at lower temperatures to control reactivity. numberanalytics.com
Purity of Magnesium: The magnesium turnings must be clean and free of oxide layers to ensure efficient reaction. msu.edu
Additives: In some cases, additives like lithium chloride (LiCl) can enhance the reactivity of Grignard reagents. numberanalytics.com
For Coupling Reactions (e.g., Suzuki, Heck):
Catalyst Loading: The amount of palladium catalyst needs to be optimized to ensure efficient conversion without unnecessary cost or side reactions.
Ligand: The choice of phosphine (B1218219) ligand for the palladium catalyst can significantly influence the reaction's efficiency and selectivity.
Base and Solvent: The choice of base and solvent system is crucial and must be empirically determined for the specific substrates. youtube.com
For the Iodination Step:
If proceeding via an alcohol, the conditions for the Appel reaction or tosylation/iodide substitution must be carefully controlled to avoid side reactions. Anhydrous, non-protic solvents are required.
| Reaction Step | Key Parameters for Optimization | Typical Conditions |
| Grignard Reagent Formation | Solvent, Temperature, Purity of Mg | Anhydrous Ether/THF, RT, Clean Mg turnings libretexts.orgnumberanalytics.com |
| C-C Coupling | Catalyst, Ligand, Base, Solvent, Temperature | Pd catalyst, phosphine ligand, inorganic base, organic solvent, 50-100 °C |
| Iodination (from alcohol) | Reagents, Solvent, Temperature | PPh3/I2 or TsCl/Py then NaI, Anhydrous non-protic solvent, 0 °C to RT |
Purification Methodologies for High-Purity this compound
The purification of this compound to a high degree of purity is crucial to remove unreacted starting materials, reagents, and byproducts from the synthetic process. Given the high molecular weight and the non-polar nature of this long-chain alkyl halide, a combination of chromatographic and crystallization techniques is generally employed.
One of the most effective methods for the purification of long-chain alkyl halides is column chromatography. masterorganicchemistry.com Silica (B1680970) gel is a common stationary phase for this purpose. google.com The choice of eluent (mobile phase) is critical and is typically a non-polar solvent or a mixture of non-polar and slightly more polar solvents. For instance, a gradient of hexane (B92381) and ethyl acetate (B1210297) can be used to separate the desired product from more polar impurities. The separation is based on the differential adsorption of the compounds onto the silica gel. masterorganicchemistry.com
Following chromatographic purification, recrystallization can be utilized to further enhance the purity of this compound. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. The selection of an appropriate solvent is key to successful recrystallization.
In some instances, particularly for removing volatile impurities, distillation under high vacuum can be considered. However, due to the very high boiling point of this compound, this method may require specialized equipment and could lead to thermal decomposition if not carefully controlled.
A multi-step purification protocol often yields the highest purity product. This could involve an initial wash to remove water-soluble impurities, followed by column chromatography, and finally, recrystallization to obtain a highly pure, crystalline solid. The purity of the final product is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
A comparative overview of common purification techniques for long-chain alkyl halides is provided in the table below.
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Principle of Separation | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption onto a stationary phase. masterorganicchemistry.com | High resolution for complex mixtures; adaptable to various scales. masterorganicchemistry.com | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Difference in solubility at varying temperatures. | Can yield very high-purity crystalline products; cost-effective. | Potential for product loss in the mother liquor; requires a suitable solvent. |
| High-Vacuum Distillation | Differences in boiling points. masterorganicchemistry.com | Effective for removing volatile impurities. masterorganicchemistry.com | Risk of thermal decomposition for high molecular weight compounds; requires specialized equipment. |
| Washing/Extraction | Differential solubility in immiscible liquids. | Good for removing inorganic salts and water-soluble impurities. | Limited effectiveness for removing structurally similar organic impurities. |
Advanced Spectroscopic and Structural Elucidation of 19 3 Iodopropyl Heptatriacontane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For a compound like 19-(3-Iodopropyl)heptatriacontane, both ¹H and ¹³C NMR are crucial for a complete structural assignment.
¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum of this compound is expected to be characterized by several key signals corresponding to the different types of protons in the molecule. The long alkyl chains will predominantly show overlapping signals in the upfield region, typical for saturated hydrocarbons. masterorganicchemistry.comyoutube.com The protons closer to the iodine atom and the methine proton at the branch point will be shifted downfield due to the electron-withdrawing effect of the iodine and the substitution on the carbon, respectively. libretexts.orglibretexts.org
The terminal methyl groups (C1 and C37) of the main heptatriacontane (B1583076) chain are expected to produce a triplet signal around 0.88 ppm. The numerous methylene (B1212753) groups (-CH₂-) of the straight-chain portions will result in a large, complex multiplet centered around 1.25 ppm. libretexts.org The methine proton at C19 will likely appear as a multiplet further downfield. The protons of the 3-iodopropyl substituent will be the most deshielded. The -CH₂- group directly attached to the iodine atom is predicted to have the largest chemical shift, appearing as a triplet. The adjacent methylene group will also be a multiplet, and the methylene group attached to the main chain at C19 will be similarly influenced. libretexts.orgdocbrown.info
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| CH₃ (terminal) | ~0.88 | Triplet |
| -(CH₂)n- (in chain) | ~1.25 | Multiplet |
| -CH- (at C19) | ~1.4-1.6 | Multiplet |
| -CH₂-CH₂-I | ~1.8-2.0 | Multiplet |
| -CH₂-I | ~3.2-3.4 | Triplet |
¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the unsubstituted part of the long chain, some signals may overlap. libretexts.org However, the carbons near the substitution site and the iodopropyl group will have distinct chemical shifts. hw.ac.ukwisc.edu
The terminal methyl carbons are expected to resonate at approximately 14 ppm. The internal methylene carbons of the long chain will produce a cluster of signals between 22 and 32 ppm. nih.gov The carbon directly attached to the iodine atom (C3' of the propyl group) will be significantly shifted upfield due to the "heavy atom effect" of iodine, a characteristic feature. docbrown.info Conversely, the carbon alpha to the iodine (C2' of the propyl group) and the methine carbon at the branch point (C19) will be deshielded. organicchemistrydata.org
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| CH₃ (terminal) | ~14 |
| -(CH₂)n- (in chain) | ~22-32 |
| -CH- (at C19) | ~35-45 |
| -CH₂-CH₂I | ~25-35 |
| -CH₂-I | ~5-15 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Correlation
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the terminal methyl protons and their adjacent methylene protons, as well as between the various methylene protons along the chain and within the iodopropyl group. This would help in tracing the connectivity of the entire carbon skeleton. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the downfield proton signals of the iodopropyl group would be correlated with their respective carbon signals, confirming their positions. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for connecting different spin systems. In this case, it would show correlations from the methine proton at C19 to the carbons of the main chain and the propyl substituent, confirming the point of attachment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) of this compound
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. Soft ionization techniques are often preferred for large alkanes to minimize fragmentation and ensure the observation of the molecular ion. gcms.cz
Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) Applications
While ESI-MS is generally used for polar and ionic compounds, it can sometimes be applied to nonpolar molecules through the formation of adducts with metal ions. nih.gov However, for a large, nonpolar molecule like this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a more suitable technique. creative-proteomics.com MALDI-TOF is capable of ionizing large molecules with minimal fragmentation, making it ideal for determining the molecular weight of high-mass alkanes. rsc.orglongdom.org
The fragmentation pattern in mass spectrometry can also provide valuable structural information. For long-chain alkanes, fragmentation often occurs along the alkyl chain, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.orgjove.com The presence of the iodine atom would likely lead to characteristic fragmentation patterns, such as the loss of an iodine radical or the cleavage of the C-I bond. libretexts.org The fragmentation of the bond between the heptatriacontane chain and the iodopropyl substituent would also be an expected and informative fragmentation pathway. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques would be crucial for confirming the presence of the alkyl chain and the carbon-iodine bond.
Expected Infrared (IR) Spectroscopy Data:
The IR spectrum of this compound is expected to be dominated by the vibrational modes of its long aliphatic chain. The key absorptions would include:
C-H Stretching: Strong, sharp peaks in the 2950-2850 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups.
C-H Bending: Absorption bands around 1470-1450 cm⁻¹ corresponding to the scissoring and bending vibrations of the CH₂ groups. A weaker peak for the methyl group bending may also be observed around 1375 cm⁻¹.
C-C Stretching: A series of weak absorptions in the fingerprint region (1200-800 cm⁻¹) corresponding to the stretching of the carbon-carbon single bonds of the long alkyl chain.
C-I Stretching: A weak to medium absorption band in the far-infrared region, typically between 600 and 500 cm⁻¹, which is characteristic of the carbon-iodine bond stretching vibration.
Expected Raman Spectroscopy Data:
Raman spectroscopy would provide complementary information to the IR data. Key expected Raman shifts include:
C-H Stretching: Strong signals in the 3000-2800 cm⁻¹ range.
C-C Stretching: The symmetric C-C stretching of the long alkyl chain would give rise to a strong, sharp peak in the 1150-1050 cm⁻¹ region.
C-I Stretching: A distinct signal for the C-I bond, which is often stronger in Raman than in IR, would be expected in the 600-500 cm⁻¹ region.
Table 1: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| C-H (Alkyl) | 2950-2850 (Strong) | 3000-2800 (Strong) | Stretching |
| C-H (Alkyl) | 1470-1450 (Medium) | 1470-1450 (Medium) | Bending |
| C-C (Alkyl) | 1200-800 (Weak) | 1150-1050 (Strong) | Stretching |
X-ray Crystallography of this compound (if Crystalline)
Expected Findings from X-ray Crystallography:
Molecular Conformation: The long heptatriacontane chain would likely adopt an extended, all-trans conformation to maximize van der Waals interactions and achieve efficient packing in the crystal.
Bond Lengths and Angles: The C-C bond lengths within the alkyl chain would be expected to be in the typical range of 1.53-1.54 Å. The C-I bond length would be approximately 2.14 Å. The C-C-C bond angles would be close to the ideal tetrahedral angle of 109.5°.
Crystal Packing: The molecules would likely pack in a layered structure, with the long alkyl chains aligned parallel to each other. The iodopropyl groups could influence the packing arrangement, potentially leading to specific intermolecular interactions.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for long-chain alkanes) |
| C-C Bond Length (Alkyl) | ~1.53-1.54 Å |
| C-I Bond Length | ~2.14 Å |
| C-C-C Bond Angle | ~109.5° |
Chromatographic Techniques for Purity Assessment and Isomeric Separation (HPLC, GC-MS)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC):
For a non-volatile, high molecular weight compound like this compound, reversed-phase HPLC would be the method of choice.
Stationary Phase: A C18 or C8 column would be suitable, providing a non-polar stationary phase.
Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and isopropanol, would likely be required for efficient elution.
Detection: A UV detector would not be very sensitive as the molecule lacks a strong chromophore. An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be more appropriate for this type of compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
Due to its high molecular weight and predicted high boiling point (675.4±23.0 °C), direct GC-MS analysis of this compound would be challenging. chemicalbook.com High-temperature GC would be necessary.
Analysis: The gas chromatogram would show a single major peak corresponding to the compound, and the retention time would be indicative of its identity under specific conditions.
Mass Spectrometry: The mass spectrum would provide crucial information for confirming the molecular weight and structure. The molecular ion peak [M]⁺ would be expected at m/z 688. The fragmentation pattern would likely show losses of the iodoalkyl side chain and characteristic fragmentation of the long alkyl chain.
Table 3: Anticipated Chromatographic and Mass Spectrometric Data for this compound
| Technique | Expected Results |
|---|---|
| HPLC | |
| Column | C18 or C8 reversed-phase |
| Mobile Phase | Gradient of acetonitrile/isopropanol |
| Detection | ELSD or CAD |
| GC-MS | |
| Retention Time | Dependent on column and temperature program |
| Molecular Ion [M]⁺ | m/z 688 |
Theoretical and Computational Investigations of 19 3 Iodopropyl Heptatriacontane
Quantum Chemical Calculations of Electronic Structure and Energetics of 19-(3-Iodopropyl)heptatriacontane
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound at the electronic level. These methods provide insights into its stability, reactivity, and geometric preferences.
Density Functional Theory (DFT) is a robust computational method for studying the conformational preferences of large molecules. For this compound, the long heptatriacontane (B1583076) chain can adopt numerous conformations. DFT calculations would be employed to determine the relative energies of various conformers, identifying the most stable arrangements.
Table 1: Representative DFT-Calculated Energy Differences for Alkane Conformers This table presents typical energy differences for simple alkanes, which serve as a basis for understanding the conformational energetics of the more complex this compound.
| Conformation Interaction | Typical Energy Difference (kcal/mol) |
|---|---|
| H-H Eclipsing (Torsional Strain) | ~1.0 |
| CH₃-H Eclipsing | ~1.3 |
| CH₃-CH₃ Eclipsing | ~3.0 |
| Gauche Butane (Steric Strain) | ~0.9 |
Data sourced from general principles of organic chemistry conformational analysis.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to accurately calculate bond dissociation energies (BDEs). researchgate.net The BDE of the carbon-iodine (C-I) bond in the iodopropyl moiety is a critical parameter for understanding the molecule's thermal and photochemical stability and its reactivity in chemical reactions. wikipedia.org
The C-I bond is the weakest covalent bond in the molecule, making it the most likely site for bond cleavage. High-level ab initio methods, such as Coupled Cluster (CC) or composite methods like G3 or CBS-Q, can provide BDE values with high accuracy. researchgate.net For a primary iodoalkane, the C-I BDE is generally in the range of 50-55 kcal/mol. libretexts.orgucsb.edu These calculations involve determining the energies of the parent molecule and the resulting radicals from bond homolysis. acs.org
Table 2: Typical Bond Dissociation Energies (BDEs) for Relevant Bonds This table provides average BDEs for bond types present in this compound. The C-I bond is notably the weakest.
| Bond | Typical BDE (kcal/mol) |
|---|---|
| C-C | 83-85 |
| C-H | 98-105 |
| C-I | 52-57 |
Data adapted from general chemistry resources. libretexts.orgucsb.edu
Molecular Dynamics (MD) Simulations of this compound in Various Environments
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of large molecules like this compound over time. researchgate.nettheisticscience.com These simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, diffusion, and interactions with surrounding molecules. psu.edu
MD simulations of this compound could be performed in a vacuum to study its intrinsic flexibility, or in various solvents to understand its behavior in solution. The choice of force field, which defines the potential energy of the system, is crucial for the accuracy of MD simulations. acs.org Force fields like OPLS (Optimized Potentials for Liquid Simulations) and TraPPE (Transferable Potentials for Phase Equilibria) have been specifically parameterized for long-chain alkanes and would be suitable for the heptatriacontane backbone. researchgate.netacs.org
In a non-polar solvent, the long alkyl chain would likely adopt a coiled conformation to maximize van der Waals interactions. In a polar solvent, the molecule might exhibit more complex behavior, with the non-polar chain minimizing contact with the solvent. The iodopropyl group, being more polarizable than the rest of the molecule, would also influence the molecule's interactions with the solvent.
Prediction of Spectroscopic Signatures using Computational Methods
Computational methods can predict various spectroscopic signatures of molecules, which is invaluable for their characterization. For this compound, predicting its ¹³C Nuclear Magnetic Resonance (NMR) spectrum would be particularly useful for structural elucidation. ncssm.edu
The chemical shift of each carbon atom can be calculated using DFT methods, often by employing the GIAO (Gauge-Including Atomic Orbital) method. These calculations would predict distinct chemical shifts for the carbons in the heptatriacontane chain and the iodopropyl group. The carbon atom directly bonded to the iodine (C-I) is expected to have a significantly lower chemical shift (typically in the range of 0-10 ppm) due to the heavy atom effect of iodine. The carbons alpha and beta to the iodine would also show characteristic shifts. The numerous chemically similar methylene (B1212753) (-CH₂-) groups in the long heptatriacontane chain would likely result in a dense cluster of signals in the 20-35 ppm region of the predicted spectrum. Online databases and prediction software can also provide estimated ¹³C NMR spectra based on the molecular structure. nmrdb.orgcaspre.cauniv-tlse3.frcheminfo.org
Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound These are estimated values based on typical shifts for iodoalkanes and long-chain alkanes. Specific values would require dedicated DFT calculations.
| Carbon Atom | Estimated Chemical Shift (ppm) |
|---|---|
| Cα (CH₂-I) | 5 - 15 |
| Cβ (CH₂-Cα) | 30 - 40 |
| Cγ (CH-Cβ) | 35 - 45 |
| C19 (CH on main chain) | 30 - 40 |
| Bulk CH₂ of main chain | 25 - 35 |
| Terminal CH₃ of main chain | 10 - 20 |
Estimates based on general NMR principles and data for analogous structures.
Computational Modeling of Reaction Pathways Involving the Iodopropyl Moiety in this compound
The iodopropyl moiety is the most reactive part of the this compound molecule. Computational modeling can be used to investigate the mechanisms and kinetics of reactions involving this group, such as nucleophilic substitution and elimination reactions.
DFT calculations can be used to map the potential energy surface of a reaction, identifying the transition states and intermediates. researchgate.net This allows for the determination of activation energies, which are crucial for predicting reaction rates. For example, in a nucleophilic substitution reaction where a nucleophile attacks the carbon bearing the iodine, DFT can model the approach of the nucleophile, the breaking of the C-I bond, and the formation of the new bond. The calculations would likely show a preference for an Sₙ2-type mechanism, typical for primary alkyl halides.
Furthermore, local reactivity descriptors derived from DFT, such as Fukui functions and condensed local softness, can predict the most susceptible sites for nucleophilic or electrophilic attack. researchgate.net For this compound, these descriptors would confirm that the carbon atom attached to the iodine is the primary electrophilic site.
Conformational Analysis and Stereochemical Considerations for this compound
A detailed conformational analysis of this compound involves considering the rotational possibilities around all C-C single bonds. libretexts.org The long heptatriacontane chain prefers a linear, zigzag (all-anti) conformation to minimize steric strain. lumenlearning.com However, the bulky 19-(3-iodopropyl) substituent forces local deviations from this ideal conformation.
The carbon atom at position 19 is a chiral center, meaning that this compound can exist as two enantiomers (R and S). The synthesis of this molecule would likely produce a racemic mixture unless a stereospecific synthesis is employed. The stereochemistry at this center will influence the local conformational preferences of the attached iodopropyl group and the adjacent sections of the main chain.
Computational methods, particularly molecular mechanics and DFT, can be used to explore the conformational space of each enantiomer. These studies would reveal the most stable arrangements of the iodopropyl group relative to the main chain and how the long alkyl chains fold in three-dimensional space. The interplay between the chirality at C19 and the conformational flexibility of the long chain is a key aspect of the molecule's stereochemistry.
Reactivity and Derivatization Studies of 19 3 Iodopropyl Heptatriacontane
Nucleophilic Substitution Reactions at the Iodopropyl Site of 19-(3-Iodopropyl)heptatriacontane
The carbon-iodine bond in this compound is the primary site of reactivity, susceptible to attack by a wide range of nucleophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, allowing for the introduction of diverse functional groups onto the heptatriacontane (B1583076) backbone.
Synthesis of Ethers, Amines, and Esters via Substitution
The synthesis of ethers, amines, and esters from this compound proceeds via classic S"N"2 pathways. These reactions typically involve the treatment of the alkyl iodide with an appropriate nucleophile, often in the presence of a base to neutralize the resulting hydroiodic acid or to deprotonate the nucleophile.
Ethers: Etherification can be achieved through the Williamson ether synthesis. In this reaction, an alkoxide, generated by treating an alcohol with a strong base like sodium hydride, acts as the nucleophile. For instance, the reaction with sodium methoxide (B1231860) would yield 19-(3-methoxypropyl)heptatriacontane. The general reaction scheme is as follows:
R-I + R'-O⁻Na⁺ → R-O-R' + NaI
where R represents the heptatriacontylpropyl group and R'-O⁻ is the alkoxide.
Amines: Primary, secondary, and tertiary amines can be synthesized by reacting this compound with ammonia, a primary amine, or a secondary amine, respectively. To avoid the formation of a mixture of products due to over-alkylation, methods such as the Gabriel synthesis or the use of a large excess of the amine are often employed.
Esters: The formation of esters can be accomplished by reacting this compound with a carboxylate salt, such as sodium acetate (B1210297). This reaction provides a direct route to ester derivatives.
| Nucleophile | Reagent Example | Product Class | Product Example |
| Alkoxide | Sodium methoxide | Ether | 19-(3-Methoxypropyl)heptatriacontane |
| Ammonia/Amine | Ammonia | Primary Amine | 19-(3-Aminopropyl)heptatriacontane |
| Carboxylate | Sodium acetate | Ester | 19-(3-Acetoxypropyl)heptatriacontane |
Formation of Organometallic Reagents from this compound
The carbon-iodine bond in this compound is also amenable to the formation of organometallic reagents. The most common of these is the Grignard reagent, formed by reacting the alkyl iodide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107).
R-I + Mg → R-Mg-I
The resulting Grignard reagent, 19-(3-Iodopropyl)heptatriacontylmagnesium iodide, is a potent nucleophile and strong base, useful for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.
Organolithium reagents can also be prepared, typically through reaction with an alkyllithium reagent (e.g., n-butyllithium) via a metal-halogen exchange, although direct reaction with lithium metal is also possible.
Elimination Reactions to Form Unsaturated Derivatives of Heptatriacontane
When this compound is treated with a strong, sterically hindered base, it can undergo an E2 elimination reaction to form an alkene. The base abstracts a proton from the carbon atom adjacent to the one bearing the iodine, leading to the formation of a double bond and the elimination of hydrogen iodide.
The use of a bulky base, such as potassium tert-butoxide, favors elimination over substitution. The primary product of this reaction would be 19-allyl-heptatriacontane.
Radical Reactions Involving the Iodopropyl Moiety
The relatively weak carbon-iodine bond (with a bond dissociation energy of approximately 209 kJ/mol) makes this compound a suitable substrate for radical reactions. These reactions can be initiated by light (photolysis) or by radical initiators such as azobisisobutyronitrile (AIBN).
Upon initiation, the C-I bond undergoes homolytic cleavage to generate a heptatriacontylpropyl radical. This radical can then participate in various radical-mediated transformations, including addition to alkenes or atom transfer radical polymerization (ATRP).
Oxidation and Reduction Potentials of this compound
Oxidation of this compound is more difficult as it lacks easily oxidizable functional groups. The oxidation would likely occur at the hydrocarbon chain at a high potential.
Polymerization Reactions Utilizing this compound as a Monomer or Initiator
The reactivity of the iodopropyl group allows this compound to be employed in polymerization reactions.
As an Initiator: It can serve as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The C-I bond can be reversibly activated by a transition metal catalyst (e.g., a copper complex) to generate the propagating radical species. This would allow for the synthesis of well-defined polymers with a heptatriacontane end-group.
As a Monomer: While less common for a monofunctional molecule, it could potentially be used in polycondensation reactions if first converted to a difunctional monomer. For example, conversion to a diamine or a diol would allow it to be incorporated into polyesters or polyamides, imparting the long alkyl chain's properties to the polymer backbone.
Supramolecular Assembly Potential of this compound Derivatives
The unique structural characteristics of this compound, a long-chain secondary iodoalkane, render it a versatile platform for the synthesis of novel amphiphilic molecules with significant potential for supramolecular assembly. The introduction of various functional head groups through the derivatization of the reactive carbon-iodine bond allows for the precise tuning of intermolecular interactions, leading to the formation of organized, non-covalently bonded architectures such as monolayers, bilayers, and other complex nanostructures. The long heptatriacontane backbone provides strong van der Waals forces, which are a key driving force in the self-assembly process, while the strategically placed functional group dictates the specific nature of the resulting supramolecular structures.
The reactivity of the secondary iodide in this compound is a critical factor in its derivatization. While secondary alkyl halides are generally less reactive than their primary counterparts due to steric hindrance, the carbon-iodine bond is the weakest among the halogens, making it a suitable leaving group for various nucleophilic substitution reactions. crunchchemistry.co.uksavemyexams.com This allows for the introduction of a diverse range of polar head groups, transforming the nonpolar alkane into an amphiphilic molecule capable of self-organization in various environments.
Key derivatization reactions that can be employed to functionalize this compound include:
Williamson Ether Synthesis: Reaction with alkoxides can introduce ether functionalities. For this reaction to be efficient and favor substitution over elimination, a primary alkoxide is preferred. wikipedia.orgbyjus.commasterorganicchemistry.com
Azide (B81097) Substitution: The use of sodium azide can lead to the formation of an alkyl azide derivative. This reaction's outcome can be solvent-dependent, with polar solvents favoring the substitution product. nih.govorganic-chemistry.orgresearchgate.netacs.org
Thiol and Thioether Synthesis: Thiol derivatives can be prepared by reacting the iodoalkane with a sulfur nucleophile like thiourea, followed by hydrolysis. ucalgary.calibretexts.org Thioethers can also be synthesized through reactions with thiolates. libretexts.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Suzuki reactions, offer powerful methods for forming carbon-carbon bonds and introducing a wide array of functional groups. nih.govnih.govnih.govwikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.orgnih.govyoutube.comacs.orgnih.gov
The derivatives of this compound, featuring a polar head group and a long nonpolar tail, are expected to exhibit rich self-assembly behavior. The interplay between the van der Waals interactions of the long alkyl chains and the specific interactions of the head groups (e.g., hydrogen bonding, dipole-dipole interactions, or electrostatic forces) will govern the final supramolecular architecture. For instance, derivatives with hydrophilic head groups are anticipated to form stable monolayers at the air-water interface and self-assemble into micelles or vesicles in aqueous solutions.
The table below outlines hypothetical derivatives of this compound and their potential supramolecular assembly characteristics, based on established principles of self-assembly for long-chain amphiphiles.
| Derivative Name | Functional Head Group | Expected Primary Intermolecular Interactions | Potential Supramolecular Assemblies |
| 19-(3-Hydroxypropyl)heptatriacontane | -OH | Hydrogen Bonding, van der Waals | Monolayers, Bilayers, Vesicles |
| 19-(3-Aminopropyl)heptatriacontane | -NH2 | Hydrogen Bonding, Electrostatic (if protonated), van der Waals | Monolayers, Micelles, Ion-pair driven assemblies |
| 19-(3-Carboxypropyl)heptatriacontane | -COOH | Hydrogen Bonding (dimerization), Electrostatic (if deprotonated), van der Waals | Monolayers, Bilayers, pH-responsive assemblies |
| 19-(3-Thiocyanatopropyl)heptatriacontane | -SCN | Dipole-Dipole, van der Waals | Organized monolayers on metal surfaces |
The study of these and other derivatives of this compound opens up avenues for the rational design and fabrication of novel nanomaterials with tailored properties for applications in areas such as surface modification, drug delivery, and nanoscience. Further experimental investigations are necessary to fully elucidate the rich supramolecular chemistry of this class of compounds.
Exploration of Non Prohibited Applications of 19 3 Iodopropyl Heptatriacontane
Application in Advanced Materials Science
The distinct structure of 19-(3-Iodopropyl)heptatriacontane, featuring a long heptatriacontane (B1583076) backbone and a reactive iodopropyl group, makes it a promising candidate for the development of novel materials with tailored properties.
Long-chain alkyl halides are valuable precursors in the synthesis of functional polymers. The terminal iodide in this compound can serve as an initiation or termination point in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The incorporation of the long heptatriacontane chain into a polymer backbone could impart unique properties, such as increased hydrophobicity, altered solubility, and modified thermal characteristics.
The introduction of such a long alkyl chain can be particularly useful in creating copolymers with distinct hydrophilic and hydrophobic blocks, leading to the formation of micelles, vesicles, or other self-assembled nanostructures in solution. These organized structures have potential applications in drug delivery, nanotechnology, and materials for coatings and films.
Table 1: Potential Influence of this compound on Polymer Properties
| Polymer Property | Expected Influence of Heptatriacontane Moiety | Potential Application |
| Solubility | Decreased solubility in polar solvents; Increased solubility in nonpolar, hydrocarbon-based solvents. | Polymer blending, organic electronics |
| Thermal Stability | Increased glass transition temperature (Tg) and melting temperature (Tm) due to van der Waals interactions between long alkyl chains. | High-performance plastics, engineering thermoplastics |
| Mechanical Properties | Potential for increased tensile strength and modulus, depending on the polymer matrix and concentration. | Reinforced composite materials |
| Surface Properties | Creation of low-energy, hydrophobic surfaces. | Water-repellent coatings, anti-fouling surfaces |
Self-assembled monolayers are highly ordered molecular assemblies that form spontaneously on a solid surface. The iodide group of this compound could potentially be used to anchor the molecule to various substrates, such as gold, silver, or silicon, following chemical modification to a thiol or silane. The long heptatriacontane chain would then form a densely packed, ordered monolayer.
The length of the alkyl chain is a critical determinant of the quality and properties of the SAM. Longer chains, such as the heptatriacontane in the subject molecule, generally lead to more ordered and stable monolayers due to increased van der Waals interactions between adjacent chains. nih.gov These well-ordered monolayers can be used to modify the surface properties of materials, for applications in areas such as corrosion protection, lubrication, and biocompatible coatings.
Table 2: Predicted Properties of a Self-Assembled Monolayer of a this compound Derivative
| SAM Property | Predicted Value/Characteristic | Rationale |
| Monolayer Thickness | > 5 nm | Directly proportional to the length of the extended alkyl chain. |
| Contact Angle (Water) | > 110° | High hydrophobicity due to the long, nonpolar hydrocarbon chain. |
| Surface Energy | < 20 mN/m | Low surface energy characteristic of a well-ordered, methyl-terminated surface. |
| Thermal Stability | High | Increased stability due to strong intermolecular forces between the long alkyl chains. |
The addition of long-chain alkanes can significantly alter the rheological, or flow, properties of hydrocarbon-based fluids, such as lubricating oils and fuels. The long heptatriacontane chain of this compound, if dispersed within a hydrocarbon matrix, would be expected to increase the viscosity of the system. This is due to the increased intermolecular interactions and potential for chain entanglement.
The magnitude of this effect would be dependent on the concentration of the additive and the nature of the base fluid. Such modifications are crucial in the formulation of high-performance lubricants, where precise control over viscosity is required over a wide range of temperatures and pressures. The presence of the iodopropyl group could also offer a reactive handle for further functionalization within the fluid.
Utility in Catalysis Research
The reactive carbon-iodine bond in this compound makes it a versatile precursor and component in various catalytic systems.
The iodopropyl group can be readily converted into other functional groups, making this compound a useful starting material for the synthesis of more complex molecules that can act as catalysts. For example, it can be used to prepare Grignard reagents by reaction with magnesium. masterorganicchemistry.comlibretexts.org These organometallic compounds are powerful nucleophiles used in a wide array of chemical transformations to form new carbon-carbon bonds. google.comyoutube.comacs.org
Furthermore, the long alkyl chain could be exploited to create catalysts with specific solubility properties, for instance, catalysts that are soluble in nonpolar organic solvents or can be anchored to a solid support for heterogeneous catalysis. A solid-supported catalyst can be easily separated from the reaction mixture, which is advantageous for industrial processes.
In organometallic catalysis, the ligands coordinated to the metal center play a crucial role in determining the catalyst's activity, selectivity, and stability. The this compound molecule could be functionalized to incorporate coordinating groups, such as phosphines, amines, or carbenes, which can then bind to a transition metal.
The long heptatriacontane chain would act as a bulky, nonpolar "ponytail" on the ligand. This can have several effects on the catalytic performance:
Steric Hindrance: The bulky alkyl group can create a specific steric environment around the metal center, influencing the stereoselectivity of a reaction.
Solubility: As mentioned, it can control the catalyst's solubility, enabling reactions in specific solvent systems or facilitating catalyst recovery.
Catalyst Stability: The long chain may help to protect the metal center from decomposition pathways, potentially increasing the catalyst's lifetime.
The use of such modified ligands is a common strategy in the design of highly effective catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenation, and polymerization. acs.orgrsc.orgresearchgate.netnih.govorganicreactions.org
Potential as a Chemical Probe or Labeling Agent in Non-Biological Systems
Applications in Analytical Chemistry Method Development
There is no available literature detailing the application of this compound in the development of analytical chemistry methods. Compounds with long hydrocarbon chains are sometimes used as internal standards in chromatography or as components of stationary phases. The terminal iodo-group could also potentially be used for derivatization to enhance detectability. Nevertheless, no published methods or research were found that utilize this specific compound for such purposes.
Development of Novel Lubricant or Surfactant Formulations (Non-Biological Context)
Similarly, the search for information on this compound in the context of lubricant or surfactant formulations did not yield any specific findings. Long-chain hydrocarbons can be foundational components of lubricants due to their viscosity and thermal stability. The presence of a polar functional group, such as the iodopropyl group, might impart surfactant-like properties. However, there is no research to substantiate the development or effectiveness of formulations containing this particular molecule.
Due to the absence of detailed research findings, the creation of informative data tables as requested is not possible. The scientific community has not published studies that would provide the necessary data for such tables.
Future Research Directions and Unaddressed Challenges
Exploration of Alternative and More Efficient Synthetic Pathways for 19-(3-Iodopropyl)heptatriacontane
The synthesis of this compound, while achievable through established methods, presents opportunities for optimization. Current synthetic strategies likely involve multi-step processes, which can be inefficient and costly. Future research should focus on developing more direct and efficient synthetic routes.
One promising approach is the use of Grignard reagents. savemyexams.comleah4sci.comyoutube.com These organometallic compounds are highly effective for forming new carbon-carbon bonds. masterorganicchemistry.com A potential pathway could involve the reaction of a Grignard reagent derived from a long-chain alkyl halide with a suitable electrophile containing the iodopropyl group. However, the high reactivity of Grignard reagents necessitates careful control of reaction conditions, particularly the exclusion of water, to prevent deactivation. youtube.com
Another area of exploration is the direct C-H functionalization of heptatriacontane (B1583076). princeton.edubyu.edu This method, if successful, would offer a more atom-economical route by directly replacing a hydrogen atom on the alkane chain with the desired functional group. However, the inert nature of C-H bonds in alkanes presents a significant challenge. quora.com Research into novel catalysts and reaction conditions will be crucial for the viability of this approach. princeton.edubyu.edu
Investigation of the Long-Term Stability and Degradation Pathways of this compound
The long-term stability of this compound is a critical factor for its practical applications. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodoalkanes susceptible to degradation. quora.com Understanding the degradation pathways is essential for predicting the material's lifespan and performance under various environmental conditions.
Studies should investigate the effects of factors such as light, heat, and exposure to oxidizing or reducing agents on the stability of the compound. quora.comresearchgate.net For instance, the presence of strong reducing agents could lead to the cleavage of the C-I bond. quora.com Techniques like spectroscopy and chromatography can be employed to identify degradation products and elucidate the mechanisms of decomposition.
Scalability of this compound Synthesis for Industrial Research Applications
For this compound to be utilized in industrial research, its synthesis must be scalable. While laboratory-scale synthesis provides proof of concept, scaling up production presents unique challenges.
If Grignard-based syntheses are pursued, the sensitivity of the reagents to air and moisture can be difficult to manage on a large scale. numberanalytics.com Furthermore, the exothermic nature of Grignard reactions requires efficient heat management to ensure safety and product consistency. numberanalytics.com
Alternative synthetic methods, such as catalytic processes, might offer better scalability. google.comgoogle.com Continuous flow reactors, for example, could provide better control over reaction parameters and improve safety and efficiency compared to batch processes. The development of robust and recyclable catalysts would be a key factor in making the synthesis economically viable for industrial applications. fastercapital.comlongdom.org
Integration of this compound into Multi-Component Systems for Advanced Material Functionalities
The functional iodopropyl group of this compound makes it an ideal candidate for integration into multi-component systems. The iodine atom can serve as a reactive site for further chemical modifications, allowing the compound to be grafted onto polymers, surfaces, or nanoparticles.
This could lead to the development of advanced materials with tailored properties. For example, incorporating this long-chain alkane into a polymer matrix could enhance its hydrophobicity or lubricating properties. Its integration into metal-organic frameworks (MOFs) could also be explored for applications in catalysis or gas separation. acs.org
Future research should focus on developing reliable methods for covalently linking this compound to other materials. The reactivity of the C-I bond can be exploited in various coupling reactions to achieve this.
Comparative Studies with Related Halogenated and Unfunctionalized Long-Chain Alkanes
To fully understand the unique properties of this compound, comparative studies with related compounds are essential. This includes comparing its physical and chemical properties with other halogenated long-chain alkanes (e.g., with fluorine, chlorine, or bromine) and with the unfunctionalized parent alkane, heptatriacontane. libretexts.orgpressbooks.pub
Table of Comparative Properties:
| Property | This compound | Heptatriacontane | Other Haloalkanes |
|---|---|---|---|
| Molecular Formula | C40H81I chemicalbook.commolport.com | C37H76 chemeo.comnih.gov | Varies |
| Molecular Weight | ~689 g/mol chemicalbook.commolport.com | ~521 g/mol chemeo.comnih.gov | Varies |
| Reactivity | High (due to C-I bond) quora.com | Low (inert C-H bonds) quora.com | Varies (F > Cl > Br > I) libretexts.org |
| Potential Applications | Functionalized materials, chemical synthesis | Lubricants, phase change materials fastercapital.comlongdom.org | Varies |
Theoretical Predictions for Novel Derivatives of this compound with Enhanced Properties
Computational chemistry and theoretical modeling can play a crucial role in guiding future research. byu.edubyu.edu Density functional theory (DFT) and other computational methods can be used to predict the properties of novel derivatives of this compound before they are synthesized in the lab. researchgate.net
By computationally modifying the structure of the molecule, for example, by changing the length of the alkyl chain, altering the position of the functional group, or replacing the iodine with other halogens, it is possible to screen for derivatives with enhanced properties. This could include improved thermal stability, different reactive properties, or specific affinities for other molecules.
These theoretical predictions can help to prioritize synthetic efforts and accelerate the discovery of new materials with desired functionalities. acs.org
Q & A
Q. What are the key structural features of 19-(3-Iodopropyl)heptatriacontane, and how do they influence its chemical behavior?
The compound features a 40-carbon backbone (heptatriacontane) with a 3-iodopropyl substituent at the 19th carbon. The long alkyl chain contributes to high hydrophobicity and low solubility in polar solvents, while the iodine atom introduces reactivity in nucleophilic substitution or elimination reactions. Steric hindrance from the alkyl chain may slow iodine-mediated reactions, necessitating optimized conditions (e.g., elevated temperatures or polar aprotic solvents) .
Q. What spectroscopic methods are appropriate for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm branching and iodine placement. DEPT experiments can resolve overlapping signals from the long alkyl chain.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHI) and isotopic patterns from iodine.
- Fourier-Transform Infrared (FTIR) : Detection of C-I stretching vibrations (~500 cm). Cross-referencing with databases like NIST ensures accuracy .
Q. What are the primary challenges in synthesizing this compound, and how can purity be ensured?
Synthesis typically involves alkylation of heptatriacontane with 3-iodopropyl groups. Challenges include:
- Iodine Stability : Sensitivity to light and moisture requires inert atmospheres.
- Purification : Use column chromatography with non-polar solvents (e.g., hexane) or recrystallization to isolate the product. Purity is validated via HPLC (>95% purity threshold) and consistent spectroscopic data .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?
Methodological steps include:
- Controlled Replication : Standardize solvent purity (e.g., anhydrous hexane) and temperature.
- Multi-Technique Validation : Combine gravimetric analysis with UV-Vis spectroscopy for solubility quantification.
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers. Documentation of experimental conditions (e.g., humidity, stirring rate) is critical .
Q. What computational strategies are suitable for modeling interactions between this compound and lipid bilayers?
- Molecular Dynamics (MD) Simulations : Use force fields like CHARMM or AMBER to model alkyl chain flexibility and iodine-lipid interactions.
- Free Energy Calculations : Estimate partitioning coefficients (log P) to predict membrane permeability. Validate predictions with experimental techniques (e.g., Langmuir trough measurements) and share raw data for reproducibility .
Q. How do steric effects from the alkyl chain impact the reactivity of the iodine substituent in substitution reactions?
- Kinetic Studies : Compare reaction rates with shorter-chain analogs (e.g., 3-iodopropane) under identical conditions.
- Molecular Modeling : Calculate steric maps (e.g., using PyMol) to visualize hindered access to the iodine atom. Experimental validation via -NMR monitoring of reaction progress is recommended .
Q. What experimental design considerations are critical for studying the thermal stability of this compound?
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen vs. air to assess oxidative stability.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) influenced by alkyl chain packing. Replicate trials with varying heating rates (1–10°C/min) to detect kinetic vs. thermodynamic degradation pathways .
Methodological Guidelines
- Data Presentation : Use tables for comparative solubility/thermal data and annotated spectra for structural validation .
- Reproducibility : Document synthesis protocols, including catalyst ratios and reaction times, in supplemental materials .
- Ethical Reporting : Disclose conflicts of interest and funding sources, as per ICMJE standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
